4-tert-Butyl-1-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C11H15IO. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a methoxy group. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-tert-butyl-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the tert-butyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-tert-butyl-2-methoxybenzene azide, while oxidation with potassium permanganate could produce 4-tert-butyl-2-methoxybenzoic acid .
Scientific Research Applications
4-tert-Butyl-1-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-iodo-2-methoxybenzene involves its ability to participate in electrophilic aromatic substitution reactions. The tert-butyl group and methoxy group activate the benzene ring towards electrophilic attack, while the iodine atom serves as a leaving group. This allows the compound to undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-1-bromo-2-methoxybenzene
- 4-tert-Butyl-1-chloro-2-methoxybenzene
- 4-tert-Butyl-1-fluoro-2-methoxybenzene
Uniqueness
Compared to its halogenated analogs, 4-tert-Butyl-1-iodo-2-methoxybenzene is unique due to the larger atomic size and lower electronegativity of iodine. This makes the iodine atom a better leaving group in substitution reactions, enhancing the compound’s reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
4-tert-butyl-1-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKFBRMBPGIUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.